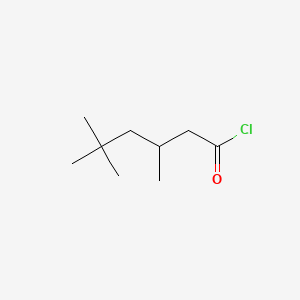
2,4-Dichloro-3-fluoronitrobenzene
概要
説明
2,4-Dichloro-3-fluoronitrobenzene: is an organic compound with the molecular formula C6H2Cl2FNO2 . It is a derivative of nitrobenzene, where two chlorine atoms and one fluorine atom are substituted at the 2, 4, and 3 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique reactivity and properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoronitrobenzene typically involves the nitration of 2,4-dichlorofluorobenzene. The process includes the following steps:
Purification: The reaction mixture is then neutralized and purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common to optimize the production efficiency .
化学反応の分析
Types of Reactions: 2,4-Dichloro-3-fluoronitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro, chlorine, and fluorine), this compound is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide or acetone.
Major Products:
Aminated Derivatives: Reduction of the nitro group yields 2,4-dichloro-3-fluoroaniline.
Substituted Derivatives: Nucleophilic substitution reactions produce various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-3-fluoronitrobenzene is utilized in various scientific research fields:
作用機序
The mechanism of action of 2,4-Dichloro-3-fluoronitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The electron-withdrawing groups on the benzene ring make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can also undergo reduction, altering the compound’s chemical properties and reactivity .
類似化合物との比較
2,4-Dichloro-3-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
2,4-Difluoro-3-nitrobenzene: Contains two fluorine atoms instead of chlorine, affecting its chemical behavior.
2,4-Dichloro-3,5-difluoronitrobenzene: Has an additional fluorine atom, leading to distinct properties and uses.
Uniqueness: 2,4-Dichloro-3-fluoronitrobenzene is unique due to the combination of chlorine and fluorine atoms, which impart specific electronic and steric effects, making it highly reactive and versatile in various chemical reactions .
特性
IUPAC Name |
1,3-dichloro-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEVUBOYVADSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960033 | |
| Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-79-3 | |
| Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 393-79-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-dichloro-3-fluoronitrobenzene in the synthesis of 2,3,4-trifluoronitrobenzene?
A: this compound serves as the starting material in the synthesis of 2,3,4-trifluoronitrobenzene []. The process involves a halogen replacement reaction where the two chlorine atoms in this compound are replaced by fluorine atoms through reaction with potassium fluoride. This reaction is typically carried out in the presence of a solvent and often requires optimization of conditions such as temperature, solvent choice, and water content to achieve a desirable yield.
Q2: What challenges are associated with the synthesis of 2,3,4-trifluoronitrobenzene from this compound, and how does the research paper address them?
A: The synthesis of 2,3,4-trifluoronitrobenzene from this compound presents challenges in achieving a high yield. The research paper "Improvement of Synthesis of 2,3,4-Trifluoronitrobenzene" [] focuses on optimizing reaction conditions to enhance the yield. Specifically, the researchers replaced the commonly used solvent dimethylsulfoxide with sulfolane, a high boiling point solvent. Additionally, they implemented a method to remove water from the reaction system using benzene, creating an anhydrous environment. These modifications led to a significant improvement in the single-step yield to 78.1% and an overall yield of 55.3%.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)


